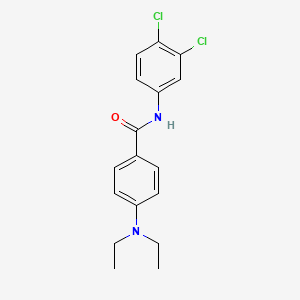

N-(3,4-二氯苯基)-4-(二乙氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide belongs to a class of compounds that have been explored for their unique chemical and physical properties. These compounds are of interest in various fields of chemistry and pharmacology due to their potential applications and the insights they offer into chemical interactions and reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of elemental selenium, dimethyl acetylenedicarboxylate, and other reagents under specific conditions to yield the desired products with high specificity and yields. For example, the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene has been reported to give specific selenacyclooctane derivatives (Nakayama et al., 1998).

Molecular Structure Analysis

X-ray diffraction analysis and other spectroscopic methods like IR, NMR, and UV-Vis have been employed to determine the molecular structure of related benzamide compounds. These analyses provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, revealing the intricate details of molecular conformations (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to a variety of products depending on the reagents and conditions used. For instance, reactions with MeI, dimethyl acetylenedicarboxylate, and elemental sulfur under mild conditions have been shown to yield specific iodide, diselenole, and dithiocarboxylate derivatives, respectively. Thermolysis in refluxing o-dichlorobenzene can afford α-diselenoamide derivatives, highlighting the reactivity and versatility of these compounds (Nakayama et al., 1998).

科学研究应用

合成与结构表征

N-(3,4-二氯苯基)-4-(二乙氨基)苯甲酰胺由于其在各种应用中的潜力而成为研究的重点。一项研究描述了从相关化学结构衍生的硫代氨基甲酰肼与氧铼(V)配合物的合成与结构表征。这些配合物表现出很强的抗增殖作用,突出了它们在医学应用中的潜力 (H. Nguyen 等人,2009 年)。此外,对苯甲酰胺的研究表明,合成途径可以得到具有独特性质的化合物,例如 4,8-双[双(二乙氨基)亚甲基]-1,2,3,5,6,7-六硒代环辛烷,展示了苯甲酰胺衍生物在化学合成中的多功能性 (J. Nakayama 等人,1998 年)。

抗病原和抗菌特性

一项研究重点关注与 N-(3,4-二氯苯基)-4-(二乙氨基)苯甲酰胺相关的硫脲衍生物的合成、光谱性质和抗病原活性。这些衍生物表现出显着的抗病原活性,特别是对具有生物膜生长能力的铜绿假单胞菌和金黄色葡萄球菌菌株 (Carmen Limban 等人,2011 年)。这表明有可能开发具有抗生物膜特性的新型抗菌剂。

在材料科学中的应用

研究利用苯甲酮作为光引发剂对纤维素进行丙烯酰胺的接枝聚合,揭示了超出生物活性的应用。这一过程导致聚丙烯酰胺成功接枝到棉织物上,证明了苯甲酰胺衍生物在通过简单的氯化过程增强材料特性(如抗菌能力)中的应用 (K. Hong 等人,2009 年)。

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-13-7-10-15(18)16(19)11-13/h5-11H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPABMLFSDQAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)